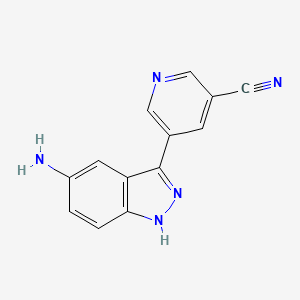

5-(5-Amino-1H-indazol-3-yl)nicotinonitrile

Description

Overview of Heterocyclic Compounds in Contemporary Medicinal Chemistry Research

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of modern medicinal chemistry. researchgate.net An overwhelming majority of biologically active compounds, estimated to be over 85%, feature a heterocyclic core. nih.gov These structures are integral to a vast array of natural products, including vitamins, hormones, and antibiotics. nih.gov

The prevalence of heterocycles in pharmaceuticals stems from their ability to provide a rigid scaffold upon which functional groups can be appended in a defined three-dimensional orientation, facilitating specific interactions with biological targets like enzymes and receptors. Furthermore, the inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including polarity, hydrogen bonding capacity, and solubility, which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) of a drug. researchgate.net

The versatility of heterocyclic structures allows medicinal chemists to fine-tune the electronic and steric properties of molecules to enhance their therapeutic efficacy and minimize off-target effects. nih.gov Consequently, heterocyclic chemistry remains a vibrant and indispensable field in the quest for novel therapeutic agents to address a wide spectrum of diseases, from infections to cancer. nih.gov

Historical Context and Current Landscape of Indazole Scaffold Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has a rich history in medicinal chemistry. Its journey began in the 19th century, and since then, the indazole scaffold has emerged as a "privileged structure" due to its presence in numerous compounds with a wide range of biological activities. researchgate.net

Historically, the synthesis of indazole derivatives was a key focus, with various methods being developed to access this versatile core. researchgate.net Early investigations into the biological properties of indazoles revealed their potential as anti-inflammatory agents. mdpi.com However, the therapeutic landscape of indazole-based compounds has expanded dramatically over the years.

In the current research landscape, indazole derivatives are recognized for their potent and diverse pharmacological activities, including:

Anticancer: A significant number of indazole-containing compounds have been investigated as kinase inhibitors for cancer therapy. researchgate.net Several have been approved for clinical use, targeting various signaling pathways involved in tumor growth and proliferation. mdpi.com

Anti-inflammatory: The anti-inflammatory properties of indazoles continue to be an active area of research. mdpi.com

Antimicrobial: Indazole derivatives have demonstrated efficacy against a range of microbial pathogens. mdpi.com

Neurological Disorders: The scaffold has been explored for its potential in treating various central nervous system disorders.

The indazole core's ability to act as a bioisostere for other aromatic systems, coupled with its capacity to engage in crucial hydrogen bonding interactions with biological targets, solidifies its importance in contemporary drug discovery.

Table 1: Examples of FDA-Approved Drugs Containing an Indazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Pazopanib | Oncology | Tyrosine kinase inhibitor |

| Axitinib | Oncology | Tyrosine kinase inhibitor |

| Entrectinib | Oncology | ALK, ROS1, and TRK inhibitor |

| Niraparib | Oncology | PARP inhibitor |

The Significance of Nicotinonitrile Derivatives in Bioactive Small Molecule Discovery

Nicotinonitrile, also known as 3-cyanopyridine, is another heterocyclic scaffold of considerable interest in medicinal chemistry. The presence of the cyano group, a potent electron-withdrawing group and a versatile synthetic handle, along with the pyridine (B92270) ring, a common feature in many bioactive molecules, makes nicotinonitrile a valuable building block for the synthesis of novel therapeutic agents.

Nicotinonitrile derivatives have been shown to possess a broad spectrum of biological activities, making them attractive for small molecule discovery programs. Some of the key therapeutic areas where nicotinonitrile-based compounds have shown promise include:

Anticancer: Many nicotinonitrile derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

Anti-inflammatory: The anti-inflammatory potential of nicotinonitrile-containing molecules is an area of ongoing investigation.

Cardiovascular: Certain nicotinonitrile derivatives have been developed as cardiovascular agents.

Antimicrobial: The antimicrobial properties of nicotinonitrile derivatives have also been reported.

The ability of the nicotinonitrile scaffold to participate in various chemical transformations allows for the generation of diverse libraries of compounds for high-throughput screening, further enhancing its significance in the discovery of new bioactive small molecules.

Table 2: Examples of Marketed Drugs Containing a Nicotinonitrile Moiety

| Drug Name | Therapeutic Area |

| Milrinone | Cardiovascular |

| Olprinone | Cardiovascular |

| Neratinib | Oncology |

| Bosutinib | Oncology |

Rationale for the Synthesis and Investigation of 5-(5-Amino-1H-indazol-3-yl)nicotinonitrile as a Novel Hybrid Scaffold

The design and synthesis of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a well-established strategy in modern drug discovery. This approach aims to leverage the biological activities of the individual components to create a new molecule with potentially enhanced potency, improved selectivity, a broader spectrum of activity, or the ability to overcome drug resistance mechanisms.

The rationale for the synthesis and investigation of this compound as a novel hybrid scaffold is rooted in the complementary and well-documented pharmacological profiles of its constituent indazole and nicotinonitrile moieties.

The indazole core, particularly the 3-substituted indazole, is a key feature in many kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase enzyme. The 5-amino group on the indazole ring can serve as an additional point of interaction with the target protein or as a site for further chemical modification to fine-tune the molecule's properties.

The nicotinonitrile fragment, on the other hand, is a versatile pharmacophore found in a variety of bioactive compounds. The pyridine nitrogen can act as a hydrogen bond acceptor, while the cyano group can participate in various non-covalent interactions or be used as a synthetic handle for further derivatization.

By combining these two pharmacophores, the resulting hybrid molecule, this compound, is hypothesized to possess a unique biological profile with the potential for synergistic or additive effects. The indazole portion could provide a strong anchoring point to a biological target, such as a kinase, while the nicotinonitrile moiety could occupy an adjacent binding pocket, leading to enhanced affinity and selectivity. This molecular hybridization strategy offers a promising avenue for the discovery of novel therapeutic agents with improved pharmacological properties.

Structure

3D Structure

Properties

CAS No. |

1356088-12-4 |

|---|---|

Molecular Formula |

C13H9N5 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

5-(5-amino-1H-indazol-3-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H9N5/c14-5-8-3-9(7-16-6-8)13-11-4-10(15)1-2-12(11)17-18-13/h1-4,6-7H,15H2,(H,17,18) |

InChI Key |

FGDMCCGXBOCYGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C3=CN=CC(=C3)C#N |

Origin of Product |

United States |

Strategic Synthetic Design and Methodological Approaches for 5 5 Amino 1h Indazol 3 Yl Nicotinonitrile

Retrosynthetic Analysis of the 5-(5-Amino-1H-indazol-3-yl)nicotinonitrile Core Structure

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection point is the C-C bond linking the indazole and nicotinonitrile rings. This strategic bond cleavage simplifies the complex architecture into two key heterocyclic synthons: a functionalized 5-amino-1H-indazole (Synthon A) and a suitably activated nicotinonitrile derivative (Synthon B).

Figure 1: Retrosynthetic Disconnection of this compound

This primary disconnection suggests that a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, would be an effective forward synthetic strategy. This approach requires the preparation of an indazole component bearing a leaving group (like a halide) at the 3-position and a nicotinonitrile component functionalized with a boronic acid/ester or an organostannane at the 5-position, or vice versa.

Further deconstruction of Synthon A, the 5-amino-1H-indazole core, involves a functional group interconversion (FGI) of the amino group to a more stable nitro group for synthesis. The indazole ring itself can be retrosynthetically cleaved via cyclization strategies, often leading back to substituted 2-fluorobenzonitriles or related precursors. nih.gov For instance, 5-nitro-1H-indazole can be synthesized from 2-fluoro-5-nitrobenzonitrile (B100134) and hydrazine (B178648), followed by reduction of the nitro group to the desired amine. The amino group would likely require protection (e.g., as a Boc-carbamate) during the subsequent cross-coupling step. chemicalbook.com

Synthon B, the functionalized nicotinonitrile, can be traced back to simpler pyridine (B92270) precursors. The cyano and boronic ester groups can be introduced through various established methods in pyridine chemistry. The pyridine ring itself can be assembled through multi-component reactions, which offer a high degree of efficiency and atom economy. researchgate.netnih.gov

Advanced Synthetic Methodologies for Indazole Moiety Construction

The synthesis of the indazole ring system is a well-established field, with numerous methodologies developed to afford substituted derivatives.

Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition metal catalysis provides powerful tools for constructing the indazole scaffold and for its subsequent functionalization. Palladium- and copper-catalyzed reactions are particularly prominent.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. In the context of the target molecule, it is the ideal candidate for the key bond formation between the indazole and nicotinonitrile moieties. A typical reaction would involve coupling a 3-halo-5-(protected-amino)-1H-indazole with a nicotinonitrile-5-boronic acid or ester. nih.gov A three-step synthesis involving Suzuki-Miyaura coupling has been successfully employed to link 1-methyl-1H-indazole with isonicotinamide, demonstrating the feasibility of this approach for similar systems. researchgate.net

Buchwald-Hartwig Amination: While not directly used for the core C-C bond formation, this reaction is crucial for synthesizing precursors. For example, it can be used to introduce the amino group at the C5 position of the indazole ring if starting from a 5-bromoindazole derivative.

Intramolecular Cyclization and Annulation Strategies for 1H-Indazole Formation

Classical and modern cyclization methods remain the most common routes to the indazole core.

Reaction of Hydrazines with o-Halobenzonitriles: A widely used and efficient method involves the reaction of substituted hydrazines with ortho-halobenzonitriles. For the synthesis of the required 5-amino-1H-indazol-3-amine precursor, 5-bromo-2-fluorobenzonitrile (B68940) can be refluxed with hydrazine hydrate (B1144303) to afford 5-bromo-1H-indazol-3-amine in high yield. nih.gov The bromine can then be used as a handle for further functionalization or coupling.

[3+2] Annulation with Arynes: The reaction of arynes with diazo compounds or hydrazones represents a modern approach to constructing the indazole skeleton. organic-chemistry.org This method allows for the formation of 3-substituted indazoles under mild conditions and can be adapted for various functional groups. organic-chemistry.org

Reductive Cyclization of o-Nitrobenzyl Derivatives: Another strategy involves the reductive cyclization of appropriately substituted o-nitrobenzyl compounds. This method can simultaneously form the indazole ring and introduce the C5-amino group (from a nitro group precursor).

The table below summarizes common cyclization strategies for indazole synthesis.

| Starting Material Class | Reagent | Key Transformation | Reference(s) |

| 2-Halobenzonitriles | Hydrazine Hydrate | SNAr followed by cyclization | nih.gov |

| 2-Aminophenones | Hydroxylamine Derivatives | Condensation and cyclization | organic-chemistry.org |

| Arynes | N-Tosylhydrazones | [3+2] Cycloaddition | organic-chemistry.org |

| 3-Amino-3-(2-nitroaryl)propanoic acids | Heat | Cascade N-N bond formation | researchgate.net |

Microwave-Assisted Synthesis and Green Chemistry Principles in Indazole Preparation

The application of microwave irradiation has significantly improved many organic transformations, including the synthesis of indazoles. Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. researchgate.net

In line with green chemistry principles, recent efforts focus on minimizing waste and using environmentally benign reagents and solvents. This includes the development of catalyst-free reactions in aqueous media or the use of recyclable catalysts. For example, the synthesis of indazole acetic acid derivatives has been achieved via microwave-assisted heating of 3-amino-3-(2-nitroaryl)propanoic acids, showcasing a more sustainable approach. researchgate.net

Synthetic Routes to Functionalized Nicotinonitrile Derivatives

The nicotinonitrile moiety requires functionalization at the 5-position to enable coupling with the indazole core.

Multi-Component Reactions for Pyridine Ring Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are particularly well-suited for the synthesis of highly substituted pyridine rings like nicotinonitrile.

A common MCR for synthesizing substituted pyridines involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-ketonitrile or similar substrate, often catalyzed by a base like piperidine (B6355638) or an environmentally friendly catalyst. nih.govresearchgate.net

Table 2: Example of a Multi-Component Reaction for Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference(s) |

| Aromatic Aldehyde | Malononitrile | Phenylhydrazine | Various (e.g., LDH@CuI, I2) | 5-Amino-1H-pyrazole-4-carbonitriles | researchgate.net, nih.gov |

| Chalcone | Malononitrile | Ammonium Acetate | None (Reflux) | 2-Amino-6-aryl-4-phenylnicotinonitrile | researchgate.net |

While the first example in the table leads to a pyrazole (B372694), the principle of combining an aldehyde, malononitrile, and a third component is a common theme in heterocyclic synthesis. nih.govresearchgate.net The second example directly yields a substituted nicotinonitrile. researchgate.net By carefully selecting the starting materials, one could design an MCR to produce a nicotinonitrile derivative already bearing a functional group at the 5-position suitable for direct use or for conversion into a boronic ester for the key Suzuki coupling step.

Regioselective Functionalization of the Nicotinonitrile Moiety

The nicotinonitrile moiety, or 3-cyanopyridine, is a critical component of the target molecule and presents specific challenges and opportunities for regioselective functionalization. The pyridine ring is electron-deficient, which influences the reactivity of its positions (C2, C4, C5, C6). The cyano group at C3 is a strong electron-withdrawing group, further deactivating the ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions.

In the context of synthesizing the target compound, a key strategic bond formation is the creation of the C-C bond between the indazole C3 and the nicotinonitrile C5. Achieving this regioselectivity on the nicotinonitrile ring often involves strategies such as:

Halogenation followed by Cross-Coupling: A common approach is the introduction of a halogen (e.g., bromine or iodine) at the C5 position of the nicotinonitrile ring. This can be achieved through electrophilic halogenation, although the electron-deficient nature of the ring can make this challenging. More often, a pre-functionalized nicotinonitrile starting material, such as 5-bromonicotinonitrile (B16776), is used. This halogenated intermediate is then primed for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling) with a suitable organometallic indazole partner.

Directed Ortho-Metalation (DoM): This strategy can provide regiocontrol through the use of a directing group on the nicotinonitrile ring. A directing group at C2 or C4 could potentially direct lithiation or borylation to the C5 position. However, the inherent reactivity of the pyridine ring and the presence of the cyano group can complicate these reactions.

Manipulation of Pre-existing Functional Groups: Synthesis may begin with a nicotinonitrile derivative that already contains a functional group at the C5 position, which can then be converted into the desired C-C bond. For instance, a C5-amino group could be transformed into a diazonium salt for Sandmeyer-type reactions, or a C5-carboxylic acid could be used in decarboxylative coupling reactions.

The choice of strategy depends heavily on the availability of starting materials and the compatibility of the functional groups on both the nicotinonitrile and the indazole coupling partners.

Convergent and Divergent Synthesis Strategies for Assembling the Hybrid Scaffold

Convergent Synthesis:

A convergent strategy is often the most efficient for assembling complex molecules like the target compound. This approach involves the independent synthesis of the two key heterocyclic systems—the protected 5-amino-1H-indazole and a functionalized nicotinonitrile—which are then joined together in a late-stage coupling reaction.

Step 1: Synthesis of the Indazole Moiety. A common route to 3-substituted 5-aminoindazoles starts from a substituted fluorobenzonitrile, such as 5-bromo-2-fluorobenzonitrile. nih.gov Reaction with hydrazine hydrate can yield 5-bromo-1H-indazol-3-amine. nih.gov The amino group at the C5 position would likely require protection (e.g., as a Boc or Acyl derivative) before subsequent steps. The bromine at C5 can then be converted into a functional group suitable for coupling, such as a boronic acid or ester for a Suzuki reaction.

Step 2: Synthesis of the Nicotinonitrile Moiety. A suitably functionalized nicotinonitrile is prepared separately. For a Suzuki coupling, 5-bromonicotinonitrile is a commercially available and common starting material.

Step 3: Late-Stage Coupling. The two fragments are then coupled, typically using a palladium-catalyzed cross-coupling reaction. For example, the 5-amino-1H-indazole-3-boronic ester could be coupled with 5-bromonicotinonitrile. The final step would involve the deprotection of the amino group.

Divergent Synthesis:

A divergent synthesis begins with a common intermediate that already contains elements of both the indazole and nicotinonitrile structures, from which various analogues can be generated. rsc.org While potentially less direct for a single target, this strategy is powerful for creating a library of related compounds for structure-activity relationship studies.

One hypothetical divergent approach could start from an intermediate like a 2-amino-phenyl ketone derivative linked to a nicotinonitrile precursor. Cyclization to form the indazole ring could be a key step from which diversification proceeds. For example, modifications to the amino group (e.g., alkylation, acylation) or functionalization of other positions on the indazole or nicotinonitrile rings could be performed after the core scaffold is assembled.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction conditions is crucial for developing a robust and scalable synthesis suitable for producing larger quantities of this compound. Key reactions requiring optimization include the indazole ring formation and the C-C cross-coupling step.

Indazole Formation:

The synthesis of 1H-indazoles can be achieved through various methods, including the cyclization of hydrazones or the nitrosation of indoles. researchgate.netrsc.org Optimization of these reactions often involves screening several parameters.

| Parameter | Variables to Screen | Rationale |

| Catalyst | Copper, Palladium, Rhodium salts researchgate.netnih.gov | The choice of metal and ligand can significantly impact reaction efficiency and yield in C-H amination or N-N bond forming reactions. nih.gov |

| Solvent | Toluene, Dioxane, DMF, DMSO | Solvent polarity and boiling point affect reactant solubility and reaction kinetics. |

| Base | K₂CO₃, Cs₂CO₃, t-BuOK, DBU | Base strength is critical for deprotonation steps and can influence side reactions. |

| Temperature | Room Temperature to 150 °C | Balancing reaction rate against thermal decomposition of starting materials or products is key. mdpi.com |

| Atmosphere | Inert (Argon, Nitrogen), Oxygen nih.gov | Some cyclization reactions are oxidative and require an oxidant like O₂, while others must be performed under inert conditions to prevent side reactions. nih.gov |

Interactive Data Table: Key Parameters for Indazole Synthesis Optimization.

Palladium-Catalyzed Cross-Coupling:

The Suzuki coupling of an indazole-boronic acid derivative with a halo-nicotinonitrile is a likely key step. The efficiency of this reaction is highly dependent on a number of factors that must be carefully optimized for scalability.

| Parameter | Variables to Screen | Rationale |

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | The choice of palladium source and its oxidation state influences the catalytic cycle efficiency. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ nih.gov | The phosphine (B1218219) ligand stabilizes the palladium center and plays a crucial role in the rates of oxidative addition and reductive elimination. |

| Base | Na₂CO₃, K₃PO₄, CsF | The base activates the boronic acid component and its choice can dramatically affect the yield. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME | A biphasic solvent system is often required to dissolve both the organic substrates and the inorganic base. |

| Temperature | 60 °C to 110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side product formation. |

Interactive Data Table: Optimization Parameters for Suzuki Cross-Coupling.

By systematically screening these parameters, reaction conditions can be identified that maximize the yield and purity of the desired product while minimizing reaction time and the formation of impurities. This meticulous optimization is essential for transitioning the synthesis from a laboratory-scale procedure to a scalable and economically viable process.

Advanced Spectroscopic and Analytical Characterization of 5 5 Amino 1h Indazol 3 Yl Nicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the constitution of 5-(5-Amino-1H-indazol-3-yl)nicotinonitrile.

High-Field Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. For this compound, the spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the protons on the indazole and nicotinonitrile rings, as well as for the amine and indazole N-H protons.

Experimental data from patent literature (WO2018165538A1) for the compound shows a complex aromatic region. The protons of the nicotinonitrile ring appear at characteristic downfield shifts due to the electron-withdrawing effects of the nitrile group and the ring nitrogen. The protons on the indazole ring are also observed in the aromatic region, with their specific shifts influenced by the amino group and the linkage to the pyridine (B92270) ring. The broad signals for the -NH₂ and the indazole N-H protons are also key features of the spectrum.

Table 1: Experimental ¹H NMR Signal Assignments for this compound in DMSO-d₆

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 12.98 | br s | 1H, N-H (Indazole) |

| 9.08 | d | 1H, H-2 (Pyridine) |

| 8.71 | d | 1H, H-6 (Pyridine) |

| 8.42 | t | 1H, H-4 (Pyridine) |

| 7.36 | d | 1H, H-7 (Indazole) |

| 7.23 | d | 1H, H-4 (Indazole) |

| 6.81 | dd | 1H, H-6 (Indazole) |

Data sourced from patent WO2018165538A1. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br = broad.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) with DEPT

The ¹³C NMR spectrum, often run in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies all unique carbon environments. The DEPT-135 and DEPT-90 subspectra differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of protonated carbons.

For this compound, the spectrum would be expected to show 13 distinct signals corresponding to the 13 carbon atoms in the structure. The quaternary carbons, such as C3 and C5 of the indazole, the carbon of the nitrile group (-CN), and the pyridine carbons C3 and C5, can be identified by their absence in DEPT spectra. The nitrile carbon would appear significantly downfield, typically in the 115-120 ppm range. Carbons in the aromatic rings will resonate between approximately 100 and 155 ppm. researchgate.netmdpi.com The carbon attached to the amino group (C5 of the indazole) would be expected to show an upfield shift compared to the other aromatic carbons due to the electron-donating nature of the amino group.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges and DEPT Analysis for this compound

| Predicted δ (ppm) | Carbon Assignment | DEPT-135 Signal | DEPT-90 Signal |

|---|---|---|---|

| 150-155 | C-2 (Pyridine) | Positive | Positive |

| 150-155 | C-6 (Pyridine) | Positive | Positive |

| 145-150 | C-5 (Indazole) | No Signal | No Signal |

| 140-145 | C-3a (Indazole) | No Signal | No Signal |

| 138-142 | C-4 (Pyridine) | Positive | Positive |

| 135-140 | C-7a (Indazole) | No Signal | No Signal |

| 130-135 | C-3 (Indazole) | No Signal | No Signal |

| 120-125 | C-7 (Indazole) | Positive | Positive |

| 116-120 | -CN (Nitrile) | No Signal | No Signal |

| 110-115 | C-6 (Indazole) | Positive | Positive |

| 105-110 | C-3 (Pyridine) | No Signal | No Signal |

| 100-105 | C-5 (Pyridine) | No Signal | No Signal |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this molecule, COSY would show correlations between adjacent protons on the indazole ring (H-6 with H-7) and on the nicotinonitrile ring (H-2 with H-4, and H-4 with H-6, depending on the coupling constants).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. columbia.edu Each CH group in the molecule would produce a cross-peak, definitively linking the proton signals from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum. columbia.edu For example, the proton at 9.08 ppm would correlate with the C-2 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help in confirming the spatial arrangement of the substituents. For a relatively rigid molecule like this, NOESY can confirm the connectivity established by HMBC.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar, nitrogen-containing molecules like this compound. In positive ion mode, the molecule would readily protonate, primarily on one of the basic nitrogen atoms (the amino group or a ring nitrogen), to form the pseudomolecular ion [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the calculation of the elemental formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉N₅ |

| Exact Mass (Monoisotopic) | 235.08579 |

The experimentally determined m/z value for the [M+H]⁺ ion should match this calculated value to within a few parts per million (ppm), confirming the elemental composition.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion ([M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce a characteristic pattern of daughter ions. researchgate.net Analyzing these fragments provides valuable structural information that corroborates the proposed connectivity.

Key fragmentation pathways for the protonated molecule would likely involve:

Loss of HCN: A common fragmentation for nitrile-containing aromatic compounds.

Loss of NH₃: From the amino group.

Cleavage of the Indazole Ring: Indazole rings can undergo characteristic ring-opening and fragmentation, often involving the loss of N₂ or HCN.

Cleavage between the rings: Fission of the C-C bond connecting the indazole and pyridine rings, leading to fragments corresponding to each heterocyclic system.

By analyzing the exact masses of these fragment ions, the specific fragmentation pathways can be elucidated, providing further confidence in the structural assignment of the parent molecule. rsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies of these absorptions are characteristic of particular bonds. For this compound, IR spectroscopy would be expected to identify key functional groups.

Analysis of related compounds, such as 5-aminopyrazoles and other nitrile-containing heterocyclic compounds, provides a basis for predicting the expected spectral features. For instance, the IR spectrum of a similar compound, 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, shows characteristic peaks for its functional groups. mdpi.com Similarly, studies on 3(5)-aminopyrazoles have detailed the vibrational frequencies associated with the amino group and the pyrazole (B372694) ring. mdpi.com

A hypothetical IR data table for this compound would include the following expected absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino group) | 3500-3300 | Symmetric & Asymmetric Stretching |

| N-H (Indazole) | 3300-3200 | Stretching |

| C≡N (Nitrile) | 2260-2220 | Stretching |

| C=N (Indazole ring) | 1650-1550 | Stretching |

| C=C (Aromatic rings) | 1600-1450 | Stretching |

| N-H (Amino group) | 1650-1580 | Bending (Scissoring) |

| C-N | 1350-1250 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

This table is predictive and based on characteristic vibrational frequencies for the indicated functional groups. Actual experimental values for the target compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal confirmation of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While no crystallographic data for the target compound has been published, numerous studies on related indazole and pyrazole derivatives demonstrate the power of this technique. nih.govmdpi.comnih.gov These studies provide detailed insights into the planarity of the heterocyclic rings, the dihedral angles between different parts of the molecule, and the hydrogen bonding networks that stabilize the crystal lattice. For example, the crystal structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile reveals a three-dimensional network formed by intermolecular N—H···O and C—H···O hydrogen bonds. nih.gov

A crystallographic study of this compound would yield a data table similar to the hypothetical one below:

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₉N₅ |

| Formula Weight | 235.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| α = 90°, β = XX.XX°, γ = 90° | |

| Volume | VVV.V ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | X.XXX g/cm³ |

| R-factor | < 0.05 |

This table represents the type of data generated from an X-ray crystallography experiment. The values are placeholders as no experimental data for the target compound is available.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating, identifying, and purifying chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods in this regard.

HPLC is a premier technique for the purity assessment and isolation of non-volatile, thermally sensitive organic compounds like this compound. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous quantification and acquisition of UV-Vis spectra of the analyte, aiding in peak identification and purity assessment.

The development of a robust HPLC-DAD method would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), flow rate, and column temperature. mdpi.comsemanticscholar.org The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration. The DAD would provide the UV-Vis spectrum of the eluting peak, confirming its identity against a reference standard.

A typical data table for an HPLC-DAD analysis would look like this:

| Parameter | Hypothetical Condition / Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | Time (min): %B -> 0:10, 20:90, 25:90, 26:10, 30:10 |

| Flow Rate | 1.0 mL/min |

| Detection | DAD, 254 nm |

| Retention Time (tR) | XX.X min |

| Purity (by area %) | >98% |

| λmax | XXX nm, YYY nm |

This table illustrates typical parameters for an HPLC-DAD method. Specific values for the target compound are not available.

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. While the target compound, this compound, is likely not volatile enough for direct GC analysis due to its polar nature and potential for hydrogen bonding, GC is invaluable for analyzing the purity of more volatile starting materials, intermediates, or for detecting residual solvents from its synthesis. researchgate.net

When coupled with a mass spectrometer (GC-MS), this method provides powerful identification capabilities based on both the retention time and the mass fragmentation pattern of the analytes. This would be crucial for quality control during the manufacturing process, ensuring that the final product is free from potentially harmful solvent residues (e.g., ethanol, ethyl acetate, dichloromethane) or unreacted precursors.

A summary of a GC method for residual solvent analysis might be presented as follows:

| Parameter | Hypothetical Condition |

| Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Analysis Type | Headspace or direct liquid injection of a dissolved sample |

This table outlines a general GC method for analyzing volatile impurities. It is not specific to the analysis of the target compound itself but rather its potential contaminants.

Computational Chemistry and in Silico Modeling of 5 5 Amino 1h Indazol 3 Yl Nicotinonitrile and Its Analogs

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of drug design and materials science, DFT studies are instrumental in elucidating the fundamental electronic and molecular properties that govern the behavior of a compound. For 5-(5-Amino-1H-indazol-3-yl)nicotinonitrile and its analogs, DFT calculations provide a theoretical framework to understand their reactivity, stability, and intermolecular interaction potential. nih.govnih.govresearchgate.net

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability, chemical reactivity, and bioactivity. ntu.edu.iq A smaller energy gap generally implies higher reactivity and lower stability.

For analogs of this compound, such as substituted pyrazole (B372694) and triazole derivatives, DFT calculations have been employed to determine their HOMO and LUMO energies. These studies reveal that the distribution and energy levels of these frontier orbitals are significantly influenced by the nature and position of substituents on the heterocyclic rings. For instance, electron-donating groups tend to increase the HOMO energy level, enhancing the molecule's electron-donating capacity, whereas electron-withdrawing groups lower the LUMO energy, making the molecule a better electron acceptor.

| Compound Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indazole Derivative A | -6.25 | -1.89 | 4.36 |

| Nicotinonitrile Analog B | -6.87 | -2.11 | 4.76 |

| Amino-substituted Indazole C | -5.98 | -1.75 | 4.23 |

This table presents hypothetical DFT-calculated frontier orbital energies for analogs of this compound to illustrate the typical range of values obtained in such studies.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack.

For aromatic and heterocyclic compounds similar to this compound, EPS mapping reveals distinct electronegative regions around nitrogen atoms and other heteroatoms, highlighting their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of amine groups and the indazole N-H present electropositive regions, making them potential hydrogen bond donors. This detailed charge distribution analysis is crucial for understanding how the molecule will interact with biological targets such as proteins and nucleic acids.

Conformational Analysis and Tautomerism Considerations

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis involves identifying the stable low-energy conformations of a molecule and understanding the energy barriers between them. For flexible molecules, multiple conformations may coexist, and only a subset of these may be biologically active.

Molecular Docking and Virtual Screening for Biological Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor). Virtual screening employs docking-based methods to rapidly assess large libraries of compounds to identify those that are most likely to bind to a drug target.

Ligand-Protein Binding Affinity Prediction and Docking Score Analysis

A key output of molecular docking is the docking score, which is a numerical value that estimates the binding affinity between the ligand and the protein. uomustansiriyah.edu.iq These scoring functions are designed to approximate the free energy of binding. A lower (more negative) docking score generally indicates a more favorable binding interaction and a higher predicted affinity.

For analogs of this compound, which often target protein kinases, docking studies have been instrumental in predicting their inhibitory potential. alliedacademies.orgalliedacademies.orgfrontiersin.org By docking these compounds into the ATP-binding site of various kinases, researchers can rank them based on their predicted binding affinities. This allows for the prioritization of compounds for synthesis and biological testing.

| Compound Analog | Target Protein Kinase | Docking Score (kcal/mol) |

|---|---|---|

| Indazole-based Kinase Inhibitor 1 | VEGFR2 | -9.8 |

| Indazole-based Kinase Inhibitor 2 | EGFR | -8.7 |

| Indazole-based Kinase Inhibitor 3 | p38 MAPK | -10.2 |

| Indazole-based Kinase Inhibitor 4 | CDK2 | -9.1 |

This interactive table provides representative docking scores for indazole-based kinase inhibitors against various protein kinase targets, illustrating the typical output of such in silico studies.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

Beyond the docking score, a detailed analysis of the docked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for binding affinity and selectivity. The primary types of interactions observed include:

Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). For this compound, the amino group and the indazole N-H are potent hydrogen bond donors, while the nitrile nitrogen and the pyridine (B92270) nitrogen can act as acceptors. These interactions with key amino acid residues in the kinase hinge region are often critical for potent inhibition. researchgate.netrsc.org

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, driven by the entropic effect of releasing ordered water molecules from the nonpolar surfaces. nih.govnih.gov The aromatic rings of the indazole and pyridine moieties can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine in the active site.

π-Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. nih.govmdpi.comresearchgate.netnih.govrsc.org The planar indazole and pyridine rings of the compound can participate in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, further anchoring the ligand in the binding pocket.

Visualizing these interactions in three-dimensional space provides medicinal chemists with a rational basis for designing analogs with improved potency and selectivity by optimizing these key binding contacts.

Docking-Based Virtual Screening of Chemical Libraries for Related Scaffolds

Docking-based virtual screening is a cornerstone computational technique used to identify novel compounds that are likely to bind to a specific biological target, such as a protein kinase. This method involves computationally placing, or "docking," a large library of virtual chemical structures into the three-dimensional binding site of a target protein. An algorithm then calculates a "docking score" for each compound, which estimates the binding affinity based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts.

In the context of scaffolds related to this compound, virtual screening is instrumental in identifying new derivatives with potential inhibitory activity against various kinases. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in kinase inhibitors. nih.govnih.gov Virtual screening campaigns are often directed at libraries of commercially available compounds or custom-designed virtual libraries containing the core indazole-nicotinonitrile framework.

The process begins with the preparation of a high-resolution 3D structure of the target kinase, typically obtained from X-ray crystallography. Large chemical libraries, which can contain millions of compounds, are then screened against the ATP-binding site of the kinase. Compounds with favorable docking scores and interaction patterns—such as forming key hydrogen bonds with hinge region residues—are selected as "hits" for further investigation. For instance, studies on indazole derivatives targeting kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have demonstrated the utility of this approach in identifying potent inhibitors. biotech-asia.org

Below is a representative data table summarizing the results of a hypothetical docking-based virtual screening campaign for indazole-nicotinonitrile analogs against a target kinase.

| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Other Favorable Interactions |

| ZINC12345678 | -9.8 | Hinge (Glu98), DFG-motif (Asp184) | Hydrophobic pocket, pi-stacking |

| ZINC23456789 | -9.5 | Hinge (Glu98, Cys100) | Salt bridge with Lys35 |

| ZINC34567890 | -9.1 | Hinge (Cys100) | Hydrophobic pocket |

| ZINC45678901 | -8.8 | DFG-motif (Asp184) | van der Waals contacts |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemrevlett.com By identifying the key molecular properties (descriptors) that influence a compound's efficacy, QSAR models can predict the activity of novel, unsynthesized molecules. This predictive capability is invaluable for prioritizing synthetic efforts and designing compounds with enhanced potency.

For hybrid scaffolds like this compound, both 2D and 3D QSAR models can be developed to guide optimization.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors that can be calculated directly from the chemical structure. These descriptors can include physicochemical properties (e.g., molecular weight, logP, polar surface area) and topological indices that describe molecular branching and connectivity. For a series of indazole analogs, a 2D-QSAR model might reveal, for example, that higher lipophilicity and the presence of specific functional groups at certain positions are correlated with increased inhibitory activity.

3D-QSAR: These models provide a more detailed, three-dimensional understanding of structure-activity relationships. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. In these methods, a set of active molecules are structurally aligned, and their steric and electrostatic fields are calculated. The variations in these fields are then correlated with changes in biological activity. The resulting 3D contour maps highlight regions where modifications to the scaffold would be beneficial or detrimental to activity. For instance, a CoMFA map for indazole-based kinase inhibitors might show that a bulky, electropositive substituent is favored in one region of the binding pocket, while a smaller, electronegative group is preferred in another. nih.gov Studies on 5-substituted indazole derivatives have successfully used 3D-QSAR to identify key electrostatic and hydrophobic descriptors that govern their biological activities. researchgate.net

The reliability of a QSAR model is paramount, and its predictive power must be rigorously assessed through statistical validation. nih.gov Validation is typically performed using both internal and external methods.

Internal Validation: This process assesses the robustness and stability of the model using the same dataset it was trained on. A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that excluded compound. The cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a robust model.

External Validation: This is the most stringent test of a model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The model's ability to accurately predict the activities of the compounds in the test set (which it has never "seen" before) is evaluated. The predictive correlation coefficient (R²_pred) is calculated for the test set, and a value greater than 0.6 is often required for a model to be considered truly predictive.

The following table summarizes key statistical parameters used to assess the quality of a QSAR model.

| Statistical Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Cross-Validated R² | q² | Measures the internal predictive ability of the model (robustness). | > 0.5 |

| Predictive R² for Test Set | R²_pred | Measures the ability of the model to predict external data. | > 0.6 |

| Standard Deviation of Error | SDEC | Indicates the absolute error in the activity predictions. | Lower is better |

| F-test value | F | Represents the statistical significance of the model. | Higher is better |

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of a ligand binding to its target, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of every atom in the protein-ligand complex over time, providing critical insights into the stability of the binding pose and the nature of the interactions. chemrevlett.commdpi.com

For a compound like this compound bound to a kinase, an MD simulation can reveal:

Binding Stability: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time (typically tens to hundreds of nanoseconds), researchers can assess whether the ligand remains stably bound in its predicted pose. A low and stable RMSD value suggests a stable complex. mdpi.com

Interaction Dynamics: MD simulations can show how hydrogen bonds and other interactions fluctuate, break, and reform over time. This helps to identify the most persistent and crucial interactions for stable binding.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adaptations, which are often missed by rigid docking methods.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity.

Analysis of Root Mean Square Fluctuation (RMSF) for protein residues can also highlight which parts of the protein become more or less flexible upon ligand binding, identifying key residues involved in the interaction. mdpi.com

| MD Simulation Metric | Description | Indication of a Stable Complex |

| Ligand RMSD | Root Mean Square Deviation of the ligand's atoms from the initial docked pose. | Low, stable plateau over time (< 2.0 Å). |

| Protein Backbone RMSD | Root Mean Square Deviation of the protein's Cα atoms from the initial structure. | Low, stable plateau over time. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy for key interactions. |

| RMSF per Residue | Root Mean Square Fluctuation of individual amino acid residues. | Low fluctuation in binding site residues. |

Application of Machine Learning and Artificial Intelligence in De Novo Design and Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing computational drug design by moving beyond the analysis of existing compounds to the de novo generation of entirely new molecular structures. nih.gov These advanced algorithms can learn the underlying patterns that confer desirable properties (like high potency or selectivity) from vast datasets of chemical structures and their associated biological activities.

For scaffolds like indazole-nicotinonitrile, AI can be applied in several ways:

De Novo Design: Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on libraries of known kinase inhibitors. nih.gov These models can then generate novel molecules that possess the learned characteristics of active compounds, effectively exploring new regions of chemical space to design innovative indazole analogs. frontiersin.org

Lead Optimization: Reinforcement learning, a type of ML, can be used to iteratively modify a starting molecule to optimize multiple properties simultaneously (e.g., improve potency while reducing predicted toxicity). nih.gov An AI agent proposes modifications to a lead compound, and a "reward" is given for changes that improve the desired property profile, guiding the design process toward superior candidates.

Predictive Modeling: ML algorithms can build highly accurate predictive models for various properties, including bioactivity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These models can rapidly screen vast numbers of virtual or de novo designed compounds, prioritizing the most promising ones for further study. schrodinger.com

The integration of AI and ML accelerates the design-build-test-learn cycle, enabling a more rapid and efficient path to identifying optimized drug candidates based on the this compound scaffold. nih.gov

Structure Activity Relationship Sar Investigations of 5 5 Amino 1h Indazol 3 Yl Nicotinonitrile Derivatives

Systematic Modification of the Indazole Moiety and its Impact on Biological Activity

The 5-amino group on the indazole ring is a critical determinant of biological activity. It typically functions as a crucial hydrogen bond donor, anchoring the ligand into the target protein's binding pocket.

Acylation: Conversion of the primary amine to a secondary amide via acylation (e.g., with acetyl or propionyl groups) often leads to a significant decrease in inhibitory activity. This is attributed to the loss of a key hydrogen bond donor and the potential for steric hindrance introduced by the acyl group. However, in some cases, small acyl groups can be tolerated if they occupy a suitable hydrophobic pocket.

Alkylation: Mono- or di-alkylation of the 5-amino group generally reduces potency. The introduction of alkyl substituents disrupts the hydrogen-bonding network and can introduce steric clashes, thereby weakening the interaction with the target.

Replacement: Replacing the amino group with other functionalities like a hydroxyl (-OH), nitro (-NO2), or hydrogen (-H) almost invariably leads to a dramatic loss of activity. This underscores the specific requirement for a hydrogen-bond-donating group at this position for effective target engagement.

Table 1: SAR of Modifications at the Indazole 5-Amino Position

| Compound ID | Modification at 5-Position | Rationale for Activity Change | Relative Potency |

|---|---|---|---|

| Parent | -NH₂ | Optimal H-bond donation | ++++ |

| Derivative A | -NH-C(O)CH₃ (Acetamide) | Loss of one H-bond donor; potential steric clash | ++ |

| Derivative B | -N(CH₃)₂ (Dimethylamino) | Complete loss of H-bond donation; increased basicity | + |

| Derivative C | -OH (Hydroxyl) | Can act as H-bond donor but alters electronics | + |

| Derivative D | -H (Unsubstituted) | Loss of key interaction point | - |

Beyond the 5-amino group, other positions on the indazole ring offer opportunities for modulation.

N1-Substitution: The N1 position of the indazole is frequently targeted for substitution. Small, non-polar alkyl groups (e.g., methyl, ethyl) or cyclopropyl (B3062369) groups can enhance potency by engaging with nearby hydrophobic regions of the binding site. These substitutions can also improve metabolic stability and cell permeability. Larger or more polar substituents at N1 are often detrimental unless they can form specific favorable interactions.

C4 and C6 Positions: The C4 and C6 positions are amenable to substitution with small groups. Introducing electron-withdrawing groups like fluorine or chlorine can modulate the pKa of the indazole nitrogens and potentially enhance binding affinity. nih.gov These positions can also be used to attach solubilizing groups to improve the physicochemical properties of the compound.

Table 2: SAR of Substitutions on the Indazole Ring

| Compound ID | Modification | Impact on Biological Activity |

|---|---|---|

| Derivative E | N1-Methyl | Increased hydrophobic interaction; improved potency |

| Derivative F | N1-Isopropyl | Potential for steric hindrance; often reduced potency |

| Derivative G | C4-Fluoro | Modulates ring electronics; can increase potency |

| Derivative H | C6-Chloro | Enhances hydrophobic interactions; generally tolerated |

Exploration of the Nicotinonitrile Moiety: Substituent Effects and Core Modifications

The C-4 and C-6 positions of the pyridine (B92270) ring are often directed towards the solvent-exposed region of an enzyme's active site.

C4-Position: Introduction of small, polar groups such as hydroxymethyl (-CH₂OH) or small aminoalkyl groups can improve aqueous solubility without significantly compromising binding affinity. These groups can form additional hydrogen bonds with solvent or protein residues at the entrance of the binding pocket.

C6-Position: This position is generally less tolerant of substitution than the C4-position. Even small substituents like a methyl group at C6 can cause a steric clash with the target protein, leading to a significant drop in potency. Therefore, this position is typically left unsubstituted.

Table 3: SAR of Substitutions on the Pyridine Ring

| Compound ID | Modification | Rationale for Activity Change | Relative Potency |

|---|---|---|---|

| Parent | C4-H, C6-H | Unsubstituted | ++++ |

| Derivative I | C4-CH₃ | Minor steric effect; generally tolerated | +++ |

| Derivative J | C4-OCH₃ | Can provide additional interactions | +++ |

| Derivative K | C6-CH₃ | Significant steric hindrance with binding site | + |

The nitrile (-C≡N) group is a crucial functional group in this scaffold, valued for its unique electronic properties and metabolic stability. nih.gov

Hydrogen Bonding: The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor, often forming a critical interaction with a hydrogen bond donor residue (e.g., a backbone N-H) in the active site.

Bioisosteric Replacement: Replacing the nitrile with common bioisosteres such as an amide (-CONH₂), a ketone (-COCH₃), or a simple hydrogen often results in a substantial loss of activity. researchgate.net This highlights the specific size, geometry, and electrostatic profile of the nitrile group that is required for optimal binding. While some alternative small, polar, uncharged groups might be tolerated, the nitrile functionality consistently proves to be superior for activity in this chemical class.

Modulation of the Inter-Ring Linker and its Influence on SAR

In the parent compound 5-(5-Amino-1H-indazol-3-yl)nicotinonitrile, the indazole and nicotinonitrile rings are connected by a direct carbon-carbon single bond. This direct linkage imparts a degree of conformational rigidity that is essential for pre-organizing the molecule into a bioactive conformation suitable for binding.

The primary factor to consider in this "linker" region is the torsional angle between the two aromatic rings. The planarity or near-planarity of the two rings is often critical for activity.

Steric Influence: Substituents placed ortho to the inter-ring bond (i.e., at the C4 position of the indazole or the C4/C6 positions of the pyridine) can create steric hindrance that forces the rings to twist relative to one another. As noted previously, C6-substitution on the pyridine ring is highly detrimental, likely due to a combination of direct steric clash and the induction of an unfavorable torsional angle.

Introduction of Linkers: Attempts to introduce flexible linkers, such as a methylene (B1212753) (-CH₂-) or an ether (-O-) bridge, between the two rings typically lead to a significant decrease in potency. The increased conformational flexibility raises the entropic penalty of binding, as the molecule must adopt a single, specific conformation from a much larger pool of possibilities. This underscores the importance of the rigid, directly-linked biaryl system for maintaining high-affinity binding.

Stereochemical Implications for Receptor Recognition and Activity

Detailed investigations into the stereochemical aspects of this compound derivatives are essential for a comprehensive understanding of their interaction with biological targets. The introduction of chiral centers into the core structure or its substituents can lead to the formation of enantiomers or diastereomers, which may exhibit significantly different pharmacological profiles. While specific studies on the stereoisomers of this compound derivatives are not extensively documented in publicly available literature, general principles of medicinal chemistry underscore the critical role of stereochemistry in molecular recognition.

The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to the specific and often complex chiral environment of a receptor's binding site. Even subtle changes in the spatial orientation of key functional groups can lead to substantial differences in binding affinity, efficacy, and selectivity. For instance, one enantiomer might fit perfectly into a binding pocket, forming multiple high-energy interactions, while its mirror image may be unable to establish the same contacts, resulting in reduced or no activity. In some cases, the "inactive" enantiomer, or distomer, could even interact with other targets, leading to off-target effects.

Future research into this compound derivatives would benefit from the synthesis and biological evaluation of individual stereoisomers. This would involve the development of asymmetric synthetic routes or the separation of racemic mixtures using chiral chromatography techniques. The determination of the absolute configuration of the more active enantiomer(s) would provide invaluable insights into the optimal geometry for receptor binding. Such studies are fundamental for refining pharmacophore models and guiding the design of more potent and selective next-generation compounds.

Rational Design Principles for Enhancing Potency and Selectivity Based on SAR Data

The core 5-amino-1H-indazole moiety is often a critical pharmacophoric element, with the amino group at the 5-position and the indazole nitrogen atoms frequently participating in key hydrogen bonding interactions with the target protein. Modifications at these positions should be approached with caution. For instance, alkylation or acylation of the 5-amino group could disrupt essential interactions, leading to a loss of activity.

To improve selectivity, a common strategy involves exploiting differences in the amino acid residues of the target protein's binding site compared to off-target proteins. By introducing substituents that can form specific interactions with unique residues in the target of interest, selectivity can be significantly enhanced.

A systematic approach to the rational design of more potent and selective this compound derivatives would involve the following steps:

Establish a robust biological assay to accurately measure the potency and selectivity of newly synthesized compounds.

Conduct a thorough exploration of substitutions on the nicotinonitrile ring to identify key regions for interaction with the target.

Investigate modifications of the 5-amino group to understand its role in target engagement and explore potential for introducing groups that could pick up additional interactions.

Perform bioisosteric replacements of the indazole and nicotinonitrile rings to assess the importance of these heterocyclic systems and to potentially improve pharmacokinetic properties.

Utilize computational modeling and structural biology (if a target structure is known) to visualize binding modes and guide the design of new analogs with optimized interactions.

The following table outlines hypothetical modifications and the rationale behind them, based on general medicinal chemistry principles, which could guide the rational design of novel this compound derivatives.

| Modification Site | Proposed Modification | Rationale for Design |

| Nicotinonitrile Ring | Substitution with small alkyl or halogen groups | Explore steric and electronic effects on binding affinity and selectivity. |

| Nicotinonitrile Ring | Replacement of the cyano group with other small polar groups (e.g., amide, small heterocycles) | Modulate hydrogen bonding capacity and physicochemical properties. |

| 5-Amino Group | Acylation or sulfonylation with small substituents | Probe for additional binding interactions and assess the impact on the essential hydrogen bonding of the amine. |

| Indazole N1-position | Introduction of small alkyl or cycloalkyl groups | Modulate solubility, metabolic stability, and potentially interact with a lipophilic pocket in the target. |

This structured approach, combining synthetic chemistry, biological evaluation, and computational modeling, will be crucial for the successful development of next-generation therapeutics based on the this compound scaffold.

Mechanistic Investigations of 5 5 Amino 1h Indazol 3 Yl Nicotinonitrile at the Molecular and Cellular Level in Vitro

Chemical Biology Approaches for Target Identification and Mechanism of Action (MoA) Elucidation

Phenotypic Screening and Pathway Analysis

There is no publicly available information from phenotypic screening assays or subsequent pathway analyses for 5-(5-Amino-1H-indazol-3-yl)nicotinonitrile. Such studies would typically involve testing the compound across various cell lines to identify a cellular phenotype of interest (e.g., cell death, differentiation) and then using techniques like transcriptomics or proteomics to infer the affected biological pathways.

Proteomic Profiling for Direct Protein Targets (e.g., Affinity Capture-Mass Spectrometry)

No studies utilizing proteomic profiling techniques, such as affinity capture-mass spectrometry, have been published for this compound. This type of experiment is crucial for identifying the direct binding partners of a compound within the proteome, thereby revealing its potential molecular targets.

In Vitro Enzyme Kinetic Studies and Receptor Binding Assays

Determination of Inhibition Constants (Ki) or Dissociation Constants (Kd)

There are no published in vitro studies detailing the enzyme kinetics or receptor binding for this compound. Consequently, no inhibition constants (Ki) or dissociation constants (Kd) for this compound against any specific protein target are available.

Interactive Data Table: Inhibition/Dissociation Constants No data available in the public domain.

Ligand Selectivity Profiling Across Related Targets

Without initial data on a primary target, comprehensive ligand selectivity profiling across related targets (e.g., a panel of kinases or receptors) has not been reported for this compound.

Interactive Data Table: Ligand Selectivity Profile No data available in the public domain.

Cellular Pathway Modulation and Signal Transduction Analysis

Detailed analyses of how this compound modulates specific cellular pathways or signal transduction cascades are absent from the scientific literature. Such investigations, often involving techniques like Western blotting or reporter assays to measure the activity of pathway components, are necessary to understand the cellular response to the compound.

Analysis of Key Signaling Proteins (e.g., Kinases, Phosphatases)

The indazole core is a well-established scaffold in medicinal chemistry, known for its interaction with a variety of protein kinases. While direct enzymatic assays on this compound are not yet extensively reported in publicly available literature, the broader family of indazole derivatives has demonstrated significant inhibitory activity against several kinases. For instance, other compounds with a similar 1H-indazole-3-amine structure have been shown to act as effective hinge-binding fragments in the ATP-binding pocket of tyrosine kinases. This suggests that this compound may also exert its effects through the modulation of kinase activity. Further research is necessary to identify the specific kinases or phosphatases that are targeted by this compound and to quantify its inhibitory or activating potency.

Investigation of Autophagy Induction and Related Pathways

Autophagy, a cellular process of degradation and recycling of cellular components, is a critical pathway in maintaining cellular homeostasis and can be modulated by small molecules. The role of this compound in the induction of autophagy is an area of active investigation. Studies on structurally related nicotinonitrile derivatives have shown that modifications to the nicotinonitrile ring can confer potent autophagy-inducing activity. These investigations often involve monitoring the formation of autophagosomes and the processing of autophagy-related proteins such as LC3B. The potential for this compound to modulate autophagic pathways warrants further detailed studies, including analysis of its effects on key autophagy-regulating protein complexes.

Cellular Apoptosis and Cell Cycle Modulation Mechanisms

The ability of a compound to induce apoptosis (programmed cell death) and modulate the cell cycle is a key indicator of its potential as an anticancer agent. Research on various indazole derivatives has demonstrated their capacity to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov For example, some 1H-indazole-3-amine derivatives have been shown to induce apoptosis by affecting members of the Bcl-2 family and modulating the p53/MDM2 pathway. nih.gov Flow cytometry analysis of cells treated with these related compounds has revealed an increase in the apoptotic cell population and alterations in cell cycle distribution, such as an arrest in the G0/G1 or G2/M phase. mdpi.commdpi.com While specific data for this compound is pending, these findings with analogous compounds provide a strong rationale for investigating its effects on apoptosis and the cell cycle.

Gene Expression Analysis (e.g., qRT-PCR, RNA-Seq) for Transcriptomic Changes

To gain a comprehensive understanding of the cellular response to this compound, it is crucial to analyze the changes in gene expression it induces. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-Seq) can provide detailed information on the transcriptomic alterations following compound treatment. This type of analysis can reveal the upregulation or downregulation of specific genes and pathways, offering clues to the compound's mechanism of action. For instance, gene expression studies on cells treated with other kinase inhibitors have shown significant changes in genes related to cell proliferation, apoptosis, and signal transduction. Such analyses for this compound would be invaluable in elucidating its molecular targets and downstream effects.

Biophysical Characterization of Ligand-Target Interactions

Understanding the direct physical interaction between a compound and its biological target is fundamental to drug discovery. Biophysical techniques are employed to characterize these binding events in detail.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques for studying binding kinetics and thermodynamics. SPR can measure the association and dissociation rates of a ligand to its target, providing information on binding affinity (KD). ITC, on the other hand, directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity, stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. researchgate.net For example, ITC has been used to confirm the interaction between 3-phenyl-1H-indazole and the fat mass and obesity-associated (FTO) protein. nih.gov Applying these techniques to this compound would provide quantitative data on its binding to specific protein targets.

Investigations into Molecular Mechanisms of Action (MoA) in Relevant Biological Systems

While direct in vitro mechanistic studies specifically elucidating the molecular and cellular activities of this compound are not extensively available in the public domain, the broader classes of indazole and nicotinonitrile derivatives have been the subject of significant research, revealing various mechanisms of action, primarily in the context of oncology. These studies on structurally related compounds provide a foundational understanding of the potential biological activities of this particular molecule.

The indazole core is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with a variety of biological targets. Derivatives of 1H-indazole-3-amine, a core component of the titular compound, have been shown to act as effective hinge-binding fragments for tyrosine kinases. nih.gov This interaction is crucial for the inhibitory activity of several kinase inhibitors. For instance, research on related indazole derivatives has demonstrated their potential to inhibit mitotic kinases such as TTK, with some compounds exhibiting potent inhibition at nanomolar concentrations. nih.gov